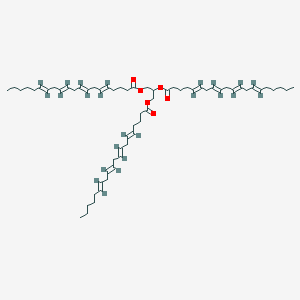

Triarachidonin

説明

特性

IUPAC Name |

2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,43-48,60H,4-15,22-24,31-33,40-42,49-59H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVJNYYVNIYMDK-QSEXIABDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

951.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Triarachidonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidonin, a triacylglycerol derived from the esterification of glycerol (B35011) with three molecules of arachidonic acid, is a significant lipid molecule of interest in various scientific disciplines. As a storage and transport form of the essential omega-6 fatty acid, arachidonic acid, its physicochemical properties are fundamental to understanding its biological roles, stability, and potential applications in drug delivery and nutritional science. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details the experimental methodologies for their determination, and illustrates its metabolic context through signaling pathway diagrams.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are derived from experimental observations, many are predicted values from computational models due to the limited availability of specific experimental data for this particular triacylglycerol.

| Property | Value | Data Type |

| Molecular Formula | C₆₃H₉₈O₆ | Experimental |

| Molecular Weight | 951.45 g/mol | Calculated |

| Physical State | Solid[1] / Liquid | Experimental |

| Melting Point | Not experimentally determined. As a polyunsaturated triacylglycerol, it is expected to have a low melting point, likely below 0°C. | Predicted |

| Boiling Point | 862.8 ± 65.0 °C | Predicted |

| Density | 0.948 ± 0.06 g/cm³ | Predicted |

| Solubility | - DMF: 10 mg/ml- Ethanol: 10 mg/ml- Ethanol:PBS (pH 7.2) (1:1): 500 µg/ml | Experimental |

| LogP (Octanol-Water) | 19.5 | Predicted |

| pKa | Not applicable (non-ionizable) | N/A |

| Storage Temperature | -20°C | Recommendation |

Experimental Protocols

The determination of the physicochemical properties of triacylglycerols like this compound requires specific analytical techniques. Below are detailed methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the standard method for determining the melting characteristics of fats and oils.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 1-10 mg) is accurately weighed into an aluminum or hermetically sealed sample pan. An empty pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium). The initial temperature is set to a point well below the expected melting range, and the final temperature is set well above. A controlled heating rate is programmed, typically ranging from 1 to 20°C/min.

-

Analysis: The sample and reference are heated at the programmed rate. The instrument records the heat flow difference between the sample and the reference.

-

Data Interpretation: A thermogram is generated, plotting heat flow against temperature. An endothermic peak represents the melting of the sample. The onset temperature of the peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

dot

Caption: Workflow for Melting Point Determination using DSC.

Determination of Solubility

The solubility of a triacylglycerol in various solvents is a critical parameter for its application in formulations.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker bath is often used.

-

Phase Separation: After equilibration, the suspension is centrifuged or filtered to separate the undissolved solute from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) after derivatization to fatty acid methyl esters (FAMEs).

-

Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL) or as a mole fraction at a specific temperature.

dot

Caption: General Workflow for Experimental Solubility Determination.

Assessment of Oxidative Stability

Polyunsaturated triacylglycerols like this compound are susceptible to oxidation. Their stability can be assessed by various methods that measure the formation of primary and secondary oxidation products.

Methodology (Rancimat Method):

-

Sample Preparation: A precise amount of the this compound sample is placed in a reaction vessel.

-

Instrument Setup: The Rancimat instrument heats the sample to a specified temperature (e.g., 100-120°C) while bubbling a continuous stream of purified air through it.

-

Volatile Product Trapping: The volatile oxidation products (primarily formic acid) formed during oxidation are carried by the air stream into a measuring vessel containing deionized water.

-

Conductivity Measurement: The instrument continuously measures the conductivity of the water in the measuring vessel. As volatile acids dissolve, the conductivity increases.

-

Induction Time: The induction time is the time until a rapid increase in conductivity is observed, indicating the end of the sample's resistance to oxidation under the test conditions. A longer induction time signifies greater oxidative stability.

Signaling and Metabolic Pathways

This compound serves as a biological reservoir for arachidonic acid. Its metabolic fate is intrinsically linked to the arachidonic acid cascade, a critical signaling pathway involved in inflammation and cellular signaling.

Hydrolysis of this compound

The first step in the mobilization of arachidonic acid from this compound is its hydrolysis by lipases. This process releases free fatty acids and glycerol.

dot

Caption: Enzymatic Hydrolysis of this compound.

The Arachidonic Acid Cascade

Once released, arachidonic acid is rapidly metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase pathways. These pathways produce a diverse array of bioactive lipid mediators known as eicosanoids, which are involved in a wide range of physiological and pathological processes.

dot

Caption: Major Metabolic Pathways of Arachidonic Acid.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While comprehensive experimental data for this specific molecule is limited, the provided information, based on predictions and data from analogous compounds, offers valuable insights for researchers and professionals in drug development and lipid science. The detailed experimental protocols and metabolic pathway diagrams serve as a practical resource for further investigation and application of this compound in various scientific contexts. Future research should focus on obtaining precise experimental data for properties such as the melting point and expanding the solubility profile in a wider range of pharmaceutically relevant solvents to further enhance its potential applications.

References

A Comprehensive Technical Guide to Triarachidonin: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of triarachidonin, a polyunsaturated triglyceride of significant interest in lipid research and drug development. This document details its chemical structure, physicochemical properties, and its crucial role as a precursor to the eicosanoid signaling cascade.

Chemical Identity and Structure

This compound is a triacylglycerol in which the glycerol (B35011) backbone is esterified with three units of arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid.

Chemical Formula: C₆₃H₉₈O₆[1][2][3]

IUPAC Name: 2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate[1]

Synonyms: 1,2,3-Tri-(5,8,11,14-eicosatetraenoyl)glycerol, Tri-5(Z),8(Z),11(Z),14(Z)-Eicosatetraenonin[1]

The structure of this compound consists of a central glycerol molecule linked to three arachidonic acid chains via ester bonds. The four cis double bonds in each arachidonic acid chain are located at the 5th, 8th, 11th, and 14th carbon positions.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the tables below. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental data in the public domain.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 951.45 g/mol | |

| Physical State | Solid | |

| Boiling Point (Predicted) | 862.8 ± 65.0 °C | |

| Density (Predicted) | 0.948 ± 0.06 g/cm³ |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 10 mg/mL | |

| Ethanol | 10 mg/mL | |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Experimental Protocols

Synthesis

A general and effective method for the synthesis of polyunsaturated triglycerides such as this compound is through the sodium methoxide-catalyzed interesterification of a simple triglyceride (e.g., triacetin) with the methyl ester of the desired fatty acid (methyl arachidonate).

General Protocol:

-

Reaction Setup: A dry, inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation of the polyunsaturated fatty acids. The reaction is typically carried out in a round-bottom flask equipped with a magnetic stirrer.

-

Reactants: Triacetin and a molar excess of methyl arachidonate (B1239269) are combined in the reaction vessel.

-

Catalysis: A solution of sodium methoxide (B1231860) in methanol (B129727) is added dropwise to the stirred mixture. The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration, which should be optimized for this specific synthesis.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting materials and the formation of the triglyceride product.

-

Quenching and Extraction: Upon completion, the reaction is quenched, for instance, by the addition of a weak acid. The product is then extracted using an appropriate organic solvent (e.g., hexane (B92381) or diethyl ether). The organic layer is washed with brine and dried over an anhydrous salt like sodium sulfate.

-

Purification: The crude product is purified to remove unreacted starting materials and byproducts. Silver resin chromatography is a highly effective technique for purifying polyunsaturated triglycerides. The stationary phase consists of a resin impregnated with silver ions, which interact with the double bonds of the fatty acid chains, allowing for separation based on the degree of unsaturation. A solvent gradient (e.g., acetonitrile/acetone) can be used for elution.

Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Key signals for this compound would include those corresponding to the glycerol backbone protons, the olefinic protons of the double bonds, the allylic protons, and the terminal methyl protons of the fatty acid chains.

-

¹³C NMR: Shows the chemical shifts of the carbon atoms, including the carbonyl carbons of the ester linkages, the olefinic carbons, and the carbons of the glycerol backbone and the aliphatic chains.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This technique can be used to determine the molecular weight of this compound. Adducts with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) are commonly observed. In-silico data suggests precursor m/z values of approximately 973.7 for the sodium adduct and 968.7 for the ammonium adduct.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information, confirming the presence of arachidonic acid moieties.

-

-

Chromatographic Techniques:

-

Thin-Layer Chromatography (TLC): A quick and simple method to assess the purity of the product and to monitor the progress of the synthesis.

-

Gas Chromatography (GC): After transesterification of the triglyceride to its fatty acid methyl esters (FAMEs), GC can be used to confirm that arachidonic acid is the only fatty acid component.

-

Biological Significance and Signaling Pathways

The primary biological role of this compound is to serve as a storage and delivery vehicle for arachidonic acid. Upon physiological demand, this compound is hydrolyzed by lipases, releasing free arachidonic acid into the cellular environment. This free arachidonic acid is a critical precursor to a vast array of potent signaling molecules known as eicosanoids. The metabolism of arachidonic acid proceeds through three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway, catalyzed by COX-1 and COX-2 enzymes, leads to the production of prostaglandins (B1171923) and thromboxanes, which are involved in inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid into leukotrienes and lipoxins. Leukotrienes are potent mediators of inflammation and allergic reactions, while lipoxins are involved in the resolution of inflammation.

-

Cytochrome P450 (CYP) Pathway: This pathway generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have diverse roles in regulating vascular tone, inflammation, and ion transport.

Studies have shown that this compound can stimulate the synthesis of prostaglandins in the kidney in a dose-dependent manner, highlighting its role as a direct precursor for this pathway.

Logical Flow of this compound Metabolism

The following diagram illustrates the central role of this compound as a source of arachidonic acid for the eicosanoid signaling pathways.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Triarachidonin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the methodologies for the synthesis and purification of triarachidonin, a triglyceride derived from the esterification of glycerol (B35011) with three molecules of the omega-6 polyunsaturated fatty acid, arachidonic acid. Given its biological significance as a storage form of arachidonic acid, a precursor to a vast array of signaling molecules, the availability of high-purity this compound is crucial for a range of research applications in lipidomics, cell biology, and pharmacology. This document outlines both chemical and enzymatic synthesis strategies, comprehensive purification protocols, and analytical characterization techniques.

Synthesis of this compound

The synthesis of this compound involves the esterification of a glycerol backbone with three equivalents of arachidonic acid. This can be achieved through both chemical and enzymatic approaches, each with distinct advantages and considerations.

Chemical Synthesis

Chemical synthesis offers a direct route to this compound, typically through the acylation of glycerol with an activated form of arachidonic acid. A common approach involves the use of a coupling agent to facilitate the ester bond formation.

Experimental Protocol: Chemical Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of triacylglycerols containing polyunsaturated fatty acids.

Materials:

-

Glycerol

-

Arachidonic acid (high purity)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hexane (B92381), analytical grade

-

Ethyl acetate (B1210297), analytical grade

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve glycerol (1 equivalent) and arachidonic acid (3.3 equivalents) in anhydrous dichloromethane. The use of a slight excess of arachidonic acid ensures complete esterification.

-

Coupling Agent Addition: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.3 equivalents) as a catalyst, followed by the slow, portion-wise addition of N,N'-dicyclohexylcarbodiimide (DCC) (3.3 equivalents) at 0°C. DCC acts as a dehydrating agent, facilitating the esterification.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (9:1 v/v).

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Quantitative Data Summary: Chemical Synthesis

| Parameter | Value | Reference |

| Molar Ratio (Arachidonic Acid:Glycerol) | 3.3 : 1 | General Protocol |

| Catalyst | DCC/DMAP | General Protocol |

| Solvent | Dichloromethane | General Protocol |

| Reaction Time | 24 - 48 hours | General Protocol |

| Theoretical Yield | >90% (crude) | Extrapolated |

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases, offers a milder and more selective alternative to chemical methods, minimizing the risk of isomerization or degradation of the polyunsaturated fatty acid chains. Immobilized lipases are often preferred for their stability and reusability.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is based on general procedures for the lipase-catalyzed synthesis of triacylglycerols.

Materials:

-

Glycerol

-

Arachidonic acid

-

Immobilized lipase (B570770) (e.g., Novozym 435, Lipozyme RM IM)

-

Solvent (e.g., hexane or solvent-free system)

-

Molecular sieves (optional, for water removal)

Procedure:

-

Reaction Setup: Combine glycerol (1 equivalent) and arachidonic acid (3-4 equivalents) in a suitable reaction vessel. The reaction can be performed in a solvent such as hexane or under solvent-free conditions.

-

Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total substrates). For solvent-free systems, ensure efficient mixing.

-

Reaction Conditions: Incubate the mixture at a controlled temperature, typically between 40-60°C, with continuous stirring or shaking. The optimal temperature will depend on the specific lipase used. The reaction is often carried out under vacuum to remove water produced during the esterification, which drives the equilibrium towards product formation.

-

Monitoring: Monitor the reaction progress by analyzing aliquots using TLC or gas chromatography (GC) to determine the consumption of arachidonic acid and the formation of this compound.

-

Enzyme Removal: Once the reaction has reached the desired conversion, remove the immobilized lipase by filtration.

-

Product Isolation: The resulting mixture will contain this compound, as well as unreacted starting materials and potentially mono- and diacylglycerol intermediates. The crude product can then be purified.

Quantitative Data Summary: Enzymatic Synthesis

| Parameter | Value | Reference |

| Molar Ratio (Arachidonic Acid:Glycerol) | 3-4 : 1 | General Protocol |

| Catalyst | Immobilized Lipase | [1][2][3] |

| Temperature | 40 - 60 °C | [2][4] |

| Reaction Time | 24 - 72 hours | |

| Conversion Rate | Variable (dependent on conditions) |

Synthesis Pathways Diagram

Caption: Chemical and enzymatic pathways for the synthesis of this compound.

Purification of this compound

Purification is a critical step to isolate this compound from unreacted starting materials, byproducts, and reaction intermediates. The choice of purification method depends on the scale of the synthesis and the desired purity of the final product.

Silica Gel Column Chromatography

For laboratory-scale purification, silica gel column chromatography is a widely used and effective method. The separation is based on the polarity of the components in the crude mixture.

Experimental Protocol: Column Chromatography Purification

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh or 230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column. Allow the silica gel to settle, and then add a small layer of sand on top to protect the silica bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or dichloromethane and load it onto the column.

-

Elution: Elute the column with a mobile phase of increasing polarity. A common gradient starts with pure hexane to elute non-polar impurities, followed by a gradual increase in the proportion of ethyl acetate (e.g., 1% to 10% ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and monitor their composition by TLC. This compound, being a non-polar triglyceride, will elute with a low percentage of ethyl acetate in hexane.

-

Product Isolation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Purification Workflow Diagram

Caption: General workflow for the purification of this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for purifying smaller quantities, preparative reversed-phase HPLC is an excellent method.

Experimental Protocol: Preparative HPLC Purification

Materials:

-

Partially purified this compound

-

Acetonitrile (B52724) (HPLC grade)

-

Isopropanol (HPLC grade)

-

Preparative C18 HPLC column

Procedure:

-

System Setup: Equilibrate a preparative reversed-phase C18 column with the initial mobile phase, typically a mixture of acetonitrile and isopropanol.

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent that is compatible with the mobile phase.

-

Injection and Elution: Inject the sample onto the column and elute with a gradient of increasing organic solvent concentration to separate the triacylglycerol species. The exact gradient will need to be optimized based on the specific column and system.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak, as detected by a suitable detector (e.g., UV or evaporative light scattering detector).

-

Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the highly purified this compound.

Quantitative Data Summary: Purification

| Technique | Stationary Phase | Mobile Phase Example | Purity Achieved |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate Gradient | >95% |

| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Isopropanol Gradient | >99% |

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the glycerol backbone protons (in the range of 4.0-5.5 ppm) and the numerous protons of the three arachidonoyl chains, including the olefinic protons (around 5.3-5.4 ppm) and the bis-allylic protons (around 2.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups (around 172-173 ppm), the glycerol backbone carbons (around 62 and 69 ppm), and the various sp² and sp³ hybridized carbons of the arachidonoyl chains.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide information about the fatty acid composition.

-

Electrospray Ionization (ESI-MS): This technique will typically show the sodiated or protonated molecular ion of this compound, confirming its molecular weight (C₆₃H₉₈O₆, MW: 951.45 g/mol ).

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can confirm the presence of arachidonic acid as the constituent fatty acid.

Analytical Characterization Summary

| Technique | Expected Key Observations |

| ¹H NMR | Signals for glycerol backbone protons (~4.0-5.5 ppm), olefinic protons (~5.3-5.4 ppm), bis-allylic protons (~2.8 ppm) |

| ¹³C NMR | Signals for ester carbonyl carbons (~172-173 ppm), glycerol carbons (~62, 69 ppm), olefinic carbons (~127-130 ppm) |

| ESI-MS | [M+Na]⁺ at m/z ~974.7 or [M+H]⁺ at m/z ~952.7 |

| Purity (HPLC) | Single major peak with retention time characteristic of a C20:4 triglyceride |

Logical Relationship of Characterization

Caption: Logical flow of analytical techniques for this compound characterization.

This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation to ensure the production of high-quality material for their research needs.

References

- 1. Solvent-Free Enzymatic Synthesis of Dietary Triacylglycerols from Cottonseed Oil in a Fluidized Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

Triarachidonin: A Technical Guide to Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for triarachidonin. This compound, a triacylglycerol containing three arachidonic acid molecules, is a significant lipid molecule due to the physiological importance of its constituent fatty acid. Arachidonic acid is a key precursor to a wide range of bioactive eicosanoids involved in inflammation, immunity, and cell signaling. Understanding the natural sources and precise quantification of this compound is crucial for research in nutrition, pharmacology, and drug development.

Natural Sources and Abundance of this compound

The primary and most commercially significant natural source of arachidonic acid-rich oil, and by extension, triacylglycerols containing arachidonic acid, is the filamentous fungus Mortierella alpina.[1][2][3][4][5] This oleaginous fungus is capable of producing lipids up to 50% of its dry weight, with a high proportion of this lipid being in the form of triacylglycerols. While arachidonic acid is a major constituent of these triacylglycerols, the specific abundance of this compound (the homogenous triacylglycerol containing only arachidonic acid) is not extensively documented in publicly available literature. Research has predominantly focused on the total arachidonic acid content within the fungal oil.

Animal fats also contain arachidonic acid as a component of their triacylglycerols, though typically at lower concentrations than in Mortierella alpina oil. The specific concentration of this compound in various animal fats is not well-quantified in the available scientific literature.

Quantitative Data on Arachidonic Acid in Mortierella alpina Oil

The following table summarizes the reported abundance of arachidonic acid in the total fatty acids of oil extracted from Mortierella alpina. It is important to note that this represents the proportion of arachidonic acid available for incorporation into triacylglycerols, not the direct percentage of this compound.

| Source Organism | Strain | Total Arachidonic Acid (% of Total Fatty Acids) | Reference |

| Mortierella alpina | General | 30 - 70% | |

| Mortierella alpina | AF | ≥ 40% |

Note: The direct quantitative abundance of this compound as a specific molecular species within Mortierella alpina oil and other natural sources is not consistently reported in the reviewed scientific literature. The data presented reflects the total arachidonic acid content, which is primarily esterified into triacylglycerols.

Experimental Protocols

Lipid Extraction from Mortierella alpina (Modified Folch Method)

This protocol describes the extraction of total lipids from fungal biomass, which is a crucial first step for the subsequent analysis of this compound.

Materials:

-

Lyophilized Mortierella alpina mycelia

-

Methanol

-

0.9% NaCl solution

-

Glass homogenizer

-

Centrifuge

-

Rotary evaporator

-

Glass vials

Procedure:

-

Weigh a known amount of lyophilized Mortierella alpina mycelia.

-

Add the mycelia to a glass homogenizer.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenizer. The solvent volume should be approximately 20 times the biomass weight.

-

Homogenize the sample for 2-3 minutes to disrupt the cells.

-

Transfer the homogenate to a centrifuge tube.

-

Centrifuge at 3000 x g for 10 minutes to pellet the cell debris.

-

Carefully collect the supernatant (lipid extract) and transfer it to a clean tube.

-

To the supernatant, add 0.2 volumes of 0.9% NaCl solution to wash the extract and remove non-lipid contaminants.

-

Vortex the mixture gently and centrifuge at 1000 x g for 5 minutes to facilitate phase separation.

-

Carefully remove the upper aqueous phase.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

Resuspend the lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C until analysis.

Quantification of Triacylglycerols by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general method for the analysis of the fatty acid composition of the extracted lipids after conversion to fatty acid methyl esters (FAMEs). This allows for the quantification of arachidonic acid within the triacylglycerol fraction.

Materials:

-

Total lipid extract

-

Methanolic HCl (1.25 M)

-

Internal standard (e.g., C17:0 FAME)

-

Gas chromatograph with FID detector

-

Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

Procedure:

-

Transesterification:

-

Take a known amount of the lipid extract in a screw-capped glass tube.

-

Add a known amount of the internal standard.

-

Add 2 mL of methanolic HCl.

-

Seal the tube and heat at 80°C for 2 hours.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of distilled water, and vortex thoroughly.

-

Allow the phases to separate and carefully collect the upper hexane layer containing the FAMEs.

-

-

GC-FID Analysis:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp to 200°C at 10°C/minute.

-

Ramp to 240°C at 5°C/minute, hold for 10 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection Volume: 1 µL

-

-

Quantification:

-

Identify the arachidonic acid methyl ester peak based on its retention time relative to standards.

-

Calculate the concentration of arachidonic acid by comparing its peak area to the peak area of the internal standard.

-

Analysis of Intact Triacylglycerols by HPLC-MS/MS

This protocol provides a method for the direct analysis of intact triacylglycerol species, which can be used to identify and quantify this compound.

Materials:

-

Total lipid extract

-

Acetonitrile

-

Isopropanol

-

Ammonium (B1175870) formate

-

HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI or APCI source

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation:

-

Dilute the total lipid extract in a suitable solvent mixture, such as isopropanol/acetonitrile (1:1, v/v).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC-MS/MS Analysis:

-

Mobile Phase A: Acetonitrile/Water (90:10, v/v) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

-

Gradient Elution: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the triacylglycerol species based on their hydrophobicity.

-

Column Temperature: 40°C

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Spectrometry:

-

Full scan mode to identify the [M+NH4]+ or [M+Na]+ adducts of triacylglycerols.

-

Tandem MS (MS/MS) fragmentation of the precursor ion corresponding to this compound (m/z for [C63H98O6+NH4]+ is approximately 968.77) to confirm the presence of arachidonic acid fragments.

-

-

-

Quantification:

-

Quantification can be achieved using an external standard curve of a commercially available this compound standard or by relative quantification based on the peak area of the identified this compound species.

-

Signaling Pathways and Biosynthesis

While this compound itself is primarily an energy storage molecule, its constituent, arachidonic acid, is a critical precursor in several signaling pathways. The biosynthesis of triacylglycerols in Mortierella alpina involves a series of enzymatic steps starting from acetyl-CoA.

References

- 1. researchgate.net [researchgate.net]

- 2. Genome Characterization of the Oleaginous Fungus Mortierella alpina | PLOS One [journals.plos.org]

- 3. Genome characterization of the oleaginous fungus Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arachidonic acid production by the oleaginous fungus Mortierella alpina 1S-4: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Triarachidonin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Triarachidonin, a triglyceride of arachidonic acid. This document covers its fundamental chemical properties, proposed synthesis, potential biological significance in signaling pathways, and detailed experimental protocols for its study.

Core Data Presentation

For ease of reference and comparison, the key quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 23314-57-0 | [1][2][3] |

| Molecular Weight | 951.45 g/mol | [3][4] |

| Molecular Formula | C₆₃H₉₈O₆ | |

| Physical Description | Solid | |

| Synonyms | Glyceryl triarachidonate, (all-Z)-5,8,11,14-Eicosatetraenoic acid, 1,2,3-propanetriyl ester |

Proposed Synthesis of this compound

Proposed Chemical Synthesis: Acid-Catalyzed Esterification

This method involves the direct esterification of glycerol (B35011) with an excess of arachidonic acid in the presence of an acid catalyst.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve glycerol in a suitable inert solvent such as toluene.

-

Addition of Arachidonic Acid: Add a threefold molar excess of arachidonic acid to the glycerol solution.

-

Catalyst Addition: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to a temperature of approximately 160°C with continuous stirring under a nitrogen atmosphere to prevent oxidation of the polyunsaturated fatty acid. A Dean-Stark apparatus can be used to remove the water generated during the esterification, driving the reaction to completion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Proposed Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers the advantage of milder reaction conditions and higher specificity, which is particularly beneficial when working with easily oxidizable substrates like arachidonic acid.

Experimental Protocol:

-

Reactant and Enzyme Preparation: In a suitable solvent (e.g., hexane), combine glycerol and arachidonic acid (in a 1:3 molar ratio).

-

Enzyme Addition: Add an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), to the reaction mixture.

-

Reaction Conditions: Incubate the mixture at a moderate temperature (e.g., 50-60°C) with gentle agitation. The reaction should be carried out under a nitrogen atmosphere.

-

Monitoring the Reaction: Monitor the formation of this compound using TLC or HPLC.

-

Work-up and Purification: After the reaction reaches equilibrium or completion, the immobilized enzyme can be removed by filtration. The solvent is then evaporated, and the resulting this compound is purified using column chromatography.

Biological Significance and Signaling Pathways

This compound, as a triacylglycerol of arachidonic acid, is anticipated to be a biologically active molecule, primarily through the release of its constituent arachidonic acid by cellular lipases. Arachidonic acid is a key precursor to a variety of potent signaling molecules, most notably the prostaglandins.

The Prostaglandin (B15479496) Synthesis Pathway

A study on the related compound, diarachidonin, has shown that it stimulates the production of prostaglandin E2 (PGE2) in rabbit kidney medulla slices. It is therefore highly probable that this compound exerts its biological effects by serving as a source of arachidonic acid for the cyclooxygenase (COX) pathway, leading to the synthesis of prostaglandins.

The key steps in this pathway are:

-

Release of Arachidonic Acid: Cellular lipases hydrolyze this compound to release free arachidonic acid.

-

Conversion to Prostaglandin H2 (PGH2): Arachidonic acid is converted to PGH2 by the action of cyclooxygenase enzymes (COX-1 and COX-2).

-

Synthesis of Prostaglandin E2 (PGE2): PGH2 is then isomerized to PGE2 by prostaglandin E synthases.

-

Downstream Signaling: PGE2 binds to its G-protein coupled receptors (EP1, EP2, EP3, and EP4) on target cells, activating various downstream signaling cascades, including those involving cyclic AMP (cAMP) and intracellular calcium, to elicit a physiological response.

Experimental Protocols

To investigate the biological effects of this compound, a key experiment would be to determine its ability to stimulate PGE2 production in a relevant cell culture model.

In Vitro Assay for Prostaglandin E2 Production

This protocol describes a method to quantify the production of PGE2 by cultured cells, such as macrophages or kidney cells, in response to stimulation with this compound.

Materials:

-

Cell line of interest (e.g., murine macrophages)

-

Cell culture medium (e.g., RPMI-1640)

-

This compound

-

Lipopolysaccharide (LPS, as a positive control)

-

PGE2 ELISA kit

-

24-well tissue culture plates

Experimental Workflow:

-

Cell Seeding: Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.

-

Cell Stimulation:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., ethanol).

-

Dilute the this compound stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 µM).

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of ethanol) and a positive control (e.g., 100 ng/mL LPS).

-

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Sample Preparation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.

-

PGE2 Quantification:

-

Perform a serial dilution of the PGE2 standard provided in the ELISA kit to generate a standard curve.

-

Follow the manufacturer's instructions for the PGE2 ELISA kit to measure the concentration of PGE2 in the collected supernatants and the standards.

-

-

Data Analysis: Calculate the concentration of PGE2 in each sample by interpolating from the standard curve. Compare the PGE2 levels in the this compound-treated groups to the vehicle control to determine the effect of this compound on PGE2 production.

References

- 1. benchchem.com [benchchem.com]

- 2. The incorporation of arachidonic acid into triacylglycerol in P388D1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Triarachidonin in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triarachidonin is a triacylglycerol molecule containing three units of the omega-6 polyunsaturated fatty acid, arachidonic acid. While research on the direct biological roles of this compound is limited, its significance lies in its function as a storage and transport form of arachidonic acid, a critical precursor to a vast array of signaling molecules involved in numerous cellular processes. This guide provides a comprehensive overview of the current understanding of this compound's metabolism, its place within cellular lipid dynamics, and the subsequent biological activities of its constituent arachidonic acid. We will delve into the enzymatic hydrolysis of this compound, the signaling pathways of its metabolites, and relevant experimental methodologies for its study.

Introduction to this compound

This compound is a neutral lipid belonging to the triacylglycerol (TAG) class. Structurally, it consists of a glycerol (B35011) backbone esterified to three arachidonic acid molecules. In cellular contexts, this compound is primarily found within lipid droplets, which are dynamic organelles responsible for the storage and regulation of neutral lipids. The primary biological significance of this compound is its role as a dense depot of arachidonic acid. When cellular demand for arachidonic acid arises, for instance, during inflammatory responses or for the synthesis of signaling molecules, it can be mobilized from these TAG stores.

Metabolism of this compound

The liberation of arachidonic acid from the glycerol backbone of this compound is a critical step in its metabolic utilization. This process, known as lipolysis, is catalyzed by a series of intracellular lipases.

Key Lipases in Triacylglycerol Hydrolysis

Two key enzymes are responsible for the sequential hydrolysis of triacylglycerols in adipocytes and other cells: Adipose Triglyceride Lipase (B570770) (ATGL) and Hormone-Sensitive Lipase (HSL).

-

Adipose Triglyceride Lipase (ATGL): ATGL, also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2), catalyzes the initial and rate-limiting step in triacylglycerol hydrolysis, cleaving the first fatty acid to produce diacylglycerol and a free fatty acid.[1][2] ATGL exhibits high substrate specificity for triacylglycerols over other lipids.[3]

-

Hormone-Sensitive Lipase (HSL): HSL can hydrolyze triacylglycerols, diacylglycerols, and monoacylglycerols.[4] It demonstrates a higher affinity for diacylglycerols, efficiently converting the product of ATGL activity into monoacylglycerol and another free fatty acid.

The complete hydrolysis of this compound to glycerol and three molecules of arachidonic acid is a stepwise process initiated by ATGL and further processed by HSL and other monoacylglycerol lipases.

Quantitative Data on Lipase Activity

| Enzyme | Substrate (Example) | Km (µM) | Vmax (nmol/min/mg) | Source of Data (General Reference) |

| Adipose Triglyceride Lipase (ATGL) | Triolein | 5 - 20 | 100 - 500 | |

| Hormone-Sensitive Lipase (HSL) | Diolein | 2 - 10 | 200 - 1000 |

Note: The provided kinetic parameters are approximate values derived from studies on common tri- and diacylglycerols and are intended for illustrative purposes. The actual kinetics can be influenced by various factors, including the specific assay conditions and the physical state of the substrate.

Cellular Storage and Mobilization

Lipid Droplets: The Storage Hub

When cells are exposed to high concentrations of arachidonic acid, a significant portion is esterified into triacylglycerols, including this compound, and stored within lipid droplets. This sequestration serves a protective role, preventing the accumulation of high levels of free arachidonic acid, which can be cytotoxic. Lipid droplets are not merely static storage depots but are dynamic organelles that interact with other cellular components, including the endoplasmic reticulum and mitochondria, to regulate lipid trafficking and metabolism.

This compound as a Source of Arachidonic Acid

While lipid droplets serve as a reservoir for arachidonic acid, studies in neutrophils have suggested that the immediate source of arachidonic acid for eicosanoid synthesis upon cell stimulation is primarily the phospholipid fraction of cellular membranes, rather than the triglyceride stores. This suggests that the mobilization of arachidonic acid from this compound may be involved in longer-term processes or in providing arachidonic acid for reacylation into phospholipids, rather than for immediate signaling events in all cell types.

Biological Roles of Arachidonic Acid Metabolites

Once released from this compound, arachidonic acid is a substrate for three major enzymatic pathways, leading to the production of a diverse group of potent signaling molecules known as eicosanoids.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) metabolize arachidonic acid to prostaglandins (B1171923) and thromboxanes, which are involved in:

-

Inflammation

-

Pain and fever

-

Platelet aggregation

-

Regulation of blood pressure

Lipoxygenase (LOX) Pathway

The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid to leukotrienes and lipoxins, which play roles in:

-

Inflammatory and allergic responses

-

Immune cell recruitment and activation

-

Resolution of inflammation

Cytochrome P450 (CYP) Pathway

The CYP epoxygenases and hydroxylases metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in:

-

Regulation of vascular tone

-

Renal function

-

Cellular proliferation

Experimental Protocols

Quantification of Triacylglycerol in Cells

This protocol provides a method for the colorimetric quantification of total triacylglycerol content in cultured cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Chloroform:Methanol (2:1, v/v)

-

Triglyceride Quantification Kit (colorimetric or fluorometric)

-

Spectrophotometer or fluorometer

Procedure:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Homogenize the lysate and collect a portion for protein quantification (e.g., BCA assay).

-

To the remaining lysate, add chloroform:methanol (2:1) to extract lipids.

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid extract in the assay buffer provided with the triglyceride quantification kit.

-

Follow the manufacturer's instructions for the colorimetric or fluorometric assay.

-

Measure the absorbance or fluorescence and calculate the triglyceride concentration based on the provided standard curve.

-

Normalize the triglyceride content to the total protein concentration of the cell lysate.

In Vitro Lipase Activity Assay

This protocol describes a general method to measure the activity of lipases such as ATGL or HSL using a triacylglycerol substrate.

Materials:

-

Purified ATGL or HSL enzyme

-

This compound or other triacylglycerol substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 1 mM EDTA)

-

Fatty acid-free bovine serum albumin (BSA)

-

Radiolabeled this compound (e.g., [³H]-triarachidonin) or a colorimetric/fluorometric fatty acid detection kit

-

Scintillation counter or spectrophotometer/fluorometer

Procedure:

-

Prepare the substrate emulsion by sonicating the triacylglycerol with assay buffer containing BSA.

-

Add the purified lipase to the substrate emulsion to initiate the reaction.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

For radiolabeled substrate: Extract the released radiolabeled fatty acids using an organic solvent and quantify using a scintillation counter.

-

For non-radiolabeled substrate: Use a commercially available kit to measure the amount of free fatty acids released.

-

Calculate the enzyme activity as the amount of fatty acid released per unit time per amount of enzyme.

Visualizations

Signaling Pathways and Workflows

Caption: Hydrolysis of this compound by Lipases.

Caption: Major Metabolic Pathways of Arachidonic Acid.

Caption: Workflow for an In Vitro Lipase Activity Assay.

Conclusion

This compound's primary established role in cellular processes is as a storage molecule for the biologically crucial fatty acid, arachidonic acid. Its metabolism is intricately linked to the regulation of lipolysis by enzymes such as ATGL and HSL. While direct signaling roles for this compound have not been elucidated, the liberation of arachidonic acid from its glycerol backbone provides the substrate for the synthesis of a vast and complex network of eicosanoid signaling molecules that regulate a wide array of physiological and pathophysiological processes. Further research is warranted to explore the specific substrate preferences of lipases for this compound and to investigate potential unique roles of arachidonic acid-rich lipid droplets in cellular signaling and disease. This guide serves as a foundational resource for researchers and professionals in drug development, providing a framework for understanding and investigating the cellular biology of this compound and its metabolic products.

References

- 1. Establishing the lipid droplet proteome: Mechanisms of lipid droplet protein targeting and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ATGL is a major hepatic lipase that regulates TAG turnover and fatty acid signaling and partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishing the lipid droplet proteome: Mechanisms of lipid droplet protein targeting and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Triarachidonin: From Dietary Fat to Bioactive Mediator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidonin, a triacylglycerol comprised of a glycerol (B35011) backbone esterified to three arachidonic acid molecules, represents a significant dietary source of this essential omega-6 fatty acid. Beyond its role as an energy storage molecule, the metabolism of this compound releases potent bioactive lipids that are central to a multitude of physiological processes. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, with a focus on the generation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and the subsequent liberation of arachidonic acid, a key precursor to inflammatory and anti-inflammatory signaling molecules. This document details the enzymatic processes, presents quantitative data, outlines experimental protocols, and provides visual representations of the key metabolic and signaling pathways.

Digestion and Absorption of this compound

The initial step in the metabolism of dietary this compound occurs in the gastrointestinal tract. Like other dietary triglycerides, this compound is hydrophobic and must be emulsified by bile salts in the small intestine to allow for efficient enzymatic digestion.[1][2] Pancreatic lipase (B570770) is the primary enzyme responsible for the hydrolysis of this compound.[3] This enzyme preferentially cleaves the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone, releasing two molecules of free arachidonic acid and one molecule of 2-arachidonoylglycerol (2-AG).[1][2]

The resulting free fatty acids and 2-AG are then absorbed by enterocytes, the absorptive cells of the small intestine. Inside the enterocytes, these molecules are re-esterified back into triacylglycerols and incorporated into chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other parts of the body, such as the liver and adipose tissue, via the lymphatic system.

This compound as a Source of 2-Arachidonoylglycerol (2-AG)

A pivotal aspect of this compound metabolism is the generation of 2-AG, a primary endogenous ligand for the cannabinoid receptors CB1 and CB2. 2-AG is a full agonist at both receptors and is found in the brain at concentrations significantly higher than anandamide, another major endocannabinoid. The synthesis of 2-AG is not limited to the digestion of dietary fats; it can also be produced on-demand from membrane phospholipids (B1166683) in response to neuronal activity. This process involves the sequential action of phospholipase C (PLC) and diacylglycerol lipase (DAGL).

The Endocannabinoid System and 2-AG Signaling

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes, including mood, appetite, pain sensation, and memory. The core components of the ECS are the cannabinoid receptors (CB1 and CB2), the endogenous cannabinoids (like 2-AG and anandamide), and the enzymes that synthesize and degrade them.

2-AG exerts its biological effects by binding to and activating CB1 and CB2 receptors. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily located in the peripheral nervous system and on immune cells. The activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events that ultimately lead to the modulation of neurotransmitter release and cellular activity.

Liberation of Arachidonic Acid and the Eicosanoid Cascade

The final step in the metabolic breakdown of the this compound-derived 2-AG is its hydrolysis by monoacylglycerol lipase (MGL), which cleaves the ester bond to release free arachidonic acid and glycerol. This enzymatic step is critical as it terminates 2-AG signaling and provides the substrate for the synthesis of a vast array of bioactive lipid mediators known as eicosanoids.

Arachidonic acid can be metabolized by three major enzymatic pathways:

-

Cyclooxygenase (COX) pathway: This pathway, involving the enzymes COX-1 and COX-2, leads to the production of prostaglandins (B1171923) and thromboxanes. These molecules are key mediators of inflammation, pain, fever, and blood clotting.

-

Lipoxygenase (LOX) pathway: This pathway produces leukotrienes and lipoxins, which are involved in inflammatory and allergic responses.

-

Cytochrome P450 (CYP450) pathway: This pathway generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have diverse roles in regulating vascular tone and inflammation.

The liberation of arachidonic acid from this compound, via 2-AG, therefore links dietary fat intake to the complex network of inflammatory and anti-inflammatory signaling pathways.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of this compound and the activity of its key metabolite, 2-arachidonoylglycerol.

| Parameter | Value | Reference |

| Diacylglycerol Lipase-α (DGLα) Kinetics | ||

| Apparent Km (for 1-stearoyl-2-arachidonoyl-sn-glycerol) | 180 µM | |

| Vmax | 1.3 pmol min⁻¹ µg⁻¹ protein | |

| 2-Arachidonoylglycerol (2-AG) Receptor Binding and Activity | ||

| Ki for CB1 Receptor | 472 nM | |

| Ki for CB2 Receptor | 1400 nM | |

| EC50 for GPR55 | 3 nM | |

| EC50 for CB1 Receptor | 519 nM | |

| EC50 for CB2 Receptor | 618 nM |

| Tissue | Concentration | Reference |

| Arachidonic Acid Concentration | ||

| Human Plasma | ~0.1–50 μM (can increase to 100-500 μM under pathological conditions) | |

| Human Platelets (esterified) | ~5 mM | |

| Human Adipose Tissue | Median content of 0.34% of total fatty acids | |

| 2-Arachidonoylglycerol (2-AG) Concentration | ||

| Human Adipose Tissue | Detected and quantified | |

| Obese Women (plasma) | Higher levels compared to non-obese |

Experimental Protocols

In Vitro Digestion of Triacylglycerols

This protocol simulates the digestion of triacylglycerols in the gastrointestinal tract.

Materials:

-

Simulated Salivary Fluid (SSF)

-

Simulated Gastric Fluid (SGF) containing pepsin

-

Simulated Intestinal Fluid (SIF) containing pancreatin (B1164899) and bile salts

-

Triacylglycerol sample (e.g., this compound)

-

pH meter and titration equipment (e.g., pH-stat)

-

Incubator/shaker at 37°C

Procedure:

-

Oral Phase: Mix the triacylglycerol sample with SSF and incubate at 37°C for a short period (e.g., 2-5 minutes) with gentle mixing to simulate mastication.

-

Gastric Phase: Add SGF to the oral phase mixture. Adjust the pH to the desired gastric pH (e.g., 3.0) and incubate at 37°C with continuous mixing for a specified duration (e.g., 2 hours).

-

Intestinal Phase: Add SIF to the gastric chyme. Adjust the pH to the intestinal pH (e.g., 7.0) and incubate at 37°C with continuous mixing for a specified duration (e.g., 2 hours). The release of free fatty acids can be monitored by titration with NaOH using a pH-stat.

-

Sample Analysis: At the end of the intestinal phase, stop the reaction and extract the lipids for further analysis (e.g., by chromatography) to determine the extent of lipolysis and the profile of digestion products.

Extraction of Triacylglycerols from Tissues

This protocol is for the extraction of total lipids, including triacylglycerols, from tissue samples.

Materials:

-

Tissue sample

-

Homogenizer

-

0.9% NaCl solution

-

Centrifuge

Procedure (based on Folch method):

-

Weigh the tissue sample and homogenize it in a mixture of chloroform and methanol (2:1, v/v).

-

After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge the mixture to facilitate the separation of the two phases.

-

The lower phase contains the lipids dissolved in chloroform. Carefully collect this lower phase.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

The extracted lipids can then be redissolved in an appropriate solvent for further analysis, such as quantification of triacylglycerols using commercial enzymatic kits.

Quantification of 2-Arachidonoylglycerol (2-AG) by LC-MS/MS

This protocol outlines the general steps for the quantification of 2-AG in biological samples.

Materials:

-

Biological sample (e.g., tissue homogenate, plasma)

-

Internal standard (e.g., deuterated 2-AG)

-

Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of organic solvents)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Homogenize the tissue sample or take an aliquot of the plasma sample. Add a known amount of the internal standard.

-

Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipids, including 2-AG. A common method involves extraction with ethyl acetate.

-

Solvent Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatographic column (e.g., a C18 column) to separate 2-AG from other lipids. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify 2-AG and its internal standard based on their specific precursor-to-product ion transitions.

-

Quantification: The concentration of 2-AG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Monoacylglycerol Lipase (MAGL) Activity Assay

This protocol describes a fluorometric assay to measure MAGL activity.

Materials:

-

Sample containing MAGL (e.g., cell lysate, tissue homogenate)

-

MAGL substrate (a fluorogenic substrate that releases a fluorescent product upon cleavage by MAGL)

-

MAGL-specific inhibitor (for control experiments)

-

Assay buffer

-

Fluorometric plate reader

Procedure:

-

Prepare the sample by homogenizing tissue or lysing cells in the assay buffer.

-

In a microplate, add the sample to the wells. For control wells, pre-incubate the sample with a specific MAGL inhibitor.

-

Initiate the reaction by adding the MAGL substrate to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the increase in fluorescence over time using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.

-

The MAGL activity is calculated from the rate of fluorescence increase and can be expressed in units such as pmol/min/mg of protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways of this compound, as well as a typical experimental workflow for its analysis.

Conclusion

The metabolism of this compound is a multifaceted process that extends far beyond simple energy provision. Its digestion product, 2-arachidonoylglycerol, is a key player in the endocannabinoid system, and its subsequent breakdown product, arachidonic acid, is the central precursor for a wide array of potent signaling molecules. Understanding the intricate details of these metabolic and signaling pathways is crucial for researchers and drug development professionals seeking to modulate these systems for therapeutic benefit. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for advancing research in this important area of lipid biology.

References

- 1. A simple and rapid method to assay triacylglycerol in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Digestion of Lipids in Real Foods: Influence of Lipid Organization Within the Food Matrix and Interactions with Nonlipid Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Tango: A Technical Guide to the Interrelationship of Triarachidonin and Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonic acid (AA), a 20-carbon polyunsaturated omega-6 fatty acid, is a critical component of cellular membranes and a precursor to a vast array of signaling molecules known as eicosanoids.[1][2][3] Its storage and delivery within the body are of paramount importance for maintaining cellular homeostasis and orchestrating inflammatory responses. Triarachidonin, a triacylglycerol, represents a significant storage form of arachidonic acid, comprising three arachidonic acid molecules esterified to a glycerol (B35011) backbone. This technical guide delves into the core relationship between this compound and arachidonic acid, exploring the metabolic pathways that govern their interconversion, the key enzymatic players, and the downstream signaling cascades initiated by the release of free arachidonic acid. This document provides a comprehensive overview for researchers, scientists, and drug development professionals working in areas where arachidonic acid metabolism is a key focus.

Introduction: The Fundamental Connection

This compound (C63H98O6) serves as a stable, biologically inert reservoir of arachidonic acid (C20H32O2).[4][5] The fundamental relationship lies in the hydrolytic release of arachidonic acid from the glycerol backbone of this compound. This process, catalyzed by specific lipases, liberates free arachidonic acid, making it available for its diverse physiological roles.

Arachidonic acid is a polyunsaturated fatty acid characterized by a 20-carbon chain with four cis-double bonds at the 5th, 8th, 11th, and 14th positions. It is predominantly found esterified in the sn-2 position of membrane phospholipids.

This compound , on the other hand, is a triglyceride where all three hydroxyl groups of the glycerol molecule are esterified with arachidonic acid.

Metabolic Conversion of this compound to Arachidonic Acid

The liberation of arachidonic acid from this compound is a critical step in initiating its biological activity. This process is primarily mediated by lipases, which catalyze the hydrolysis of the ester bonds.

Key Enzymes and a Stepwise Hydrolysis

While the general process of triglyceride hydrolysis is well-understood, the specific lipases with high substrate specificity for this compound are an area of ongoing research. However, the process is believed to follow a stepwise removal of fatty acids:

-

This compound to Diarachidonin: A lipase (B570770) cleaves one arachidonic acid molecule, yielding a 1,2- or 2,3-diacylglycerol (diarachidonin) and one free arachidonic acid molecule.

-

Diarachidonin to Monoarachidonin: Another lipase acts on the diacylglycerol to release a second arachidonic acid molecule, resulting in a monoacylglycerol (monoarachidonin).

-

Monoarachidonin to Glycerol: Finally, a monoacylglycerol lipase hydrolyzes the last remaining arachidonic acid, releasing it and a glycerol molecule.

Several classes of lipases are implicated in this process, including pancreatic lipase in the digestive system and hormone-sensitive lipase within cells.

Visualization of the Metabolic Pathway

The following diagram illustrates the enzymatic breakdown of this compound.

Arachidonic Acid Signaling Pathways

Once released, free arachidonic acid serves as the substrate for three major enzymatic pathways, leading to the production of a diverse group of potent signaling molecules.

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) metabolize arachidonic acid to prostaglandins (B1171923) and thromboxanes. These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.

The Lipoxygenase (LOX) Pathway

The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid into leukotrienes and lipoxins. Leukotrienes are potent chemoattractants for immune cells and are involved in allergic and inflammatory reactions. Lipoxins, in contrast, often have anti-inflammatory properties.

The Cytochrome P450 (CYP) Pathway

CYP enzymes metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). These molecules are involved in regulating vascular tone, renal function, and inflammation.

Visualization of Arachidonic Acid Signaling

The following diagram outlines the major metabolic fates of arachidonic acid.

Quantitative Data

The precise quantification of this compound metabolism and its contribution to the free arachidonic acid pool in various tissues is an active area of investigation. The following table summarizes key molecular properties.

| Parameter | This compound | Arachidonic Acid |

| Molecular Formula | C63H98O6 | C20H32O2 |

| Molar Mass | 951.45 g/mol | 304.47 g/mol |

| CAS Number | 23314-57-0 | 506-32-1 |

Experimental Protocols

Studying the relationship between this compound and arachidonic acid requires a combination of analytical and biological techniques.

Quantification of this compound and Arachidonic Acid

-

Lipid Extraction: Total lipids are extracted from tissues or cells using methods such as the Folch or Bligh-Dyer procedures.

-

Chromatographic Separation:

-

Thin-Layer Chromatography (TLC): Used for the separation of lipid classes, including triglycerides, free fatty acids, and phospholipids.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative separation of this compound and arachidonic acid.

-

-

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS allows for the sensitive and specific quantification of both molecules and their metabolites.

Enzyme Activity Assays

-

Lipase Activity: The activity of lipases responsible for this compound hydrolysis can be measured by incubating the purified enzyme or cell lysates with a labeled this compound substrate and quantifying the release of labeled arachidonic acid over time.

-

COX/LOX/CYP Activity: Cell-based assays or assays with purified enzymes are used to measure the conversion of arachidonic acid to its various eicosanoid products.

Experimental Workflow Visualization

The following diagram outlines a general workflow for studying this compound metabolism.

Conclusion

The relationship between this compound and arachidonic acid is fundamental to lipid metabolism and cellular signaling. This compound acts as a crucial storage depot, ensuring a readily available supply of arachidonic acid for the synthesis of a diverse array of bioactive eicosanoids. Understanding the enzymatic control of this compound hydrolysis and the subsequent metabolic fate of arachidonic acid is critical for developing therapeutic strategies targeting inflammatory diseases, cardiovascular conditions, and cancer. Further research into the specific lipases involved in this compound metabolism and their regulation will undoubtedly open new avenues for drug development.

References

A Technical Guide to the Solubility of Triarachidonin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triarachidonin in various organic solvents. This compound, a triglyceride derived from arachidonic acid, is a significant lipid molecule in biomedical research and pharmaceutical development. Understanding its solubility is critical for its formulation, delivery, and analysis. This document presents available quantitative solubility data, details experimental protocols for solubility determination, and provides visual workflows to aid in experimental design.

Core Concept: Solubility of this compound

The solubility of this compound, a large, nonpolar lipid, is primarily governed by the principle of "like dissolves like." It is expected to exhibit higher solubility in nonpolar organic solvents that can effectively overcome the intermolecular forces of the triglyceride. Conversely, its solubility is limited in polar solvents.